2-(4-Methylphenyl)quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEHUKGJDLVHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353976 | |
| Record name | 2-(4-Methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18818-41-2 | |
| Record name | 2-(4-Methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 4 Methylphenyl Quinazolin 4 3h One and Structural Analogs
Foundational Synthetic Routes to Quinazolin-4(3H)-one Derivatives
Traditional methods for synthesizing the quinazolin-4(3H)-one core have been well-established for decades, primarily relying on the cyclization of anthranilic acid derivatives.
Condensation Reactions Involving Anthranilic Acid and its Functional Derivatives
The Niementowski quinazoline (B50416) synthesis is a classic method that involves the reaction of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines. wikipedia.org A common approach is the condensation of anthranilic acid with formamide (B127407), which upon heating, yields quinazolin-4(3H)-one. epstem.netgeneris-publishing.com The reaction conditions, such as temperature and duration, significantly influence the yield. For instance, heating a mixture of anthranilic acid and formamide at 130-135°C for 2 hours can produce quinazolin-4-one in yields up to 96%. generis-publishing.com
Similarly, 2-substituted quinazolin-4(3H)-ones can be prepared from anthranilic acid and other amides. For the synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one, a variation of this method would involve the reaction of anthranilic acid with 4-methylbenzamide.
Another foundational route involves the reaction of anthranilamide with aldehydes. The condensation of anthranilamide with 4-methylbenzaldehyde (B123495) would directly lead to the formation of 2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one, which can then be oxidized to the desired quinazolinone. The use of a gallium-containing MCM-22 zeolite material as a catalyst has been shown to be effective for the cyclocondensation of anthranilamide with various aldehydes, providing high yields. nih.gov
Utilization of Benzoxazinone (B8607429) Intermediates in Quinazolinone Synthesis
A widely used two-step method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the use of benzoxazinone intermediates. tandfonline.com In the first step, anthranilic acid is treated with an acid chloride or anhydride (B1165640) to form a 2-substituted-4H-3,1-benzoxazin-4-one. For the target compound, this compound, the intermediate would be 2-(4-methylphenyl)-4H-benzo[d] epstem.netijarsct.co.inoxazin-4-one. This is typically synthesized by reacting anthranilic acid with 4-methylbenzoyl chloride. rsc.orgresearchgate.netubaya.ac.id
In the second step, the benzoxazinone intermediate is reacted with a nitrogen source, most commonly ammonia (B1221849) or a primary amine, to yield the corresponding quinazolin-4(3H)-one. The reaction of 2-(4-methylphenyl)-4H-benzo[d] epstem.netijarsct.co.inoxazin-4-one with ammonia would result in the formation of this compound. This method is versatile and allows for the introduction of various substituents at the 2-position of the quinazolinone ring.
Modern and Sustainable Synthetic Approaches for Quinazolin-4(3H)-one Core
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of quinazolin-4(3H)-ones.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. epstem.net The synthesis of quinazolin-4(3H)-ones is no exception. Microwave irradiation has been successfully applied to the Niementowski reaction, significantly reducing reaction times from hours to minutes and often increasing yields. epstem.netijarsct.co.infrontiersin.org For example, the reaction of anthranilic acid and formamide under microwave irradiation can be completed in a few minutes with a high yield of 87%, compared to the conventional heating method which requires several hours and gives a lower yield. epstem.net
Microwave-assisted synthesis has also been employed for the cyclization of 2-halobenzoic acids with amidines to produce quinazolinone derivatives in moderate to high yields. sci-hub.cat Furthermore, the condensation of anthranilamide with aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) under solvent-free microwave irradiation, providing quinazolin-4(3H)-ones in good to excellent yields within minutes. scispace.com
Catalyst-Free Annulation Reactions
The development of catalyst-free synthetic methods is a key goal in green chemistry. For the synthesis of quinazolin-4(3H)-ones, catalyst-free annulation reactions have been reported. One such method involves the reaction of o-aminobenzamide with styrenes in the presence of an oxidant to form 2-substituted quinazolin-4(3H)-ones. mdpi.com This approach avoids the use of metal catalysts.
Transition-Metal-Free Synthetic Routes
To circumvent the use of often expensive and toxic transition metals, several transition-metal-free synthetic routes to quinazolin-4(3H)-ones have been developed.
One notable method involves the use of molecular iodine as a catalyst. nih.gov Iodine can catalyze the oxidative coupling of 2-aminobenzamides with various substrates like aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. researchgate.net This reaction proceeds efficiently in the absence of any metal or ligand.
Another innovative approach is the visible-light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.govrsc.org This method utilizes a photocatalyst, such as fluorescein, and a mild oxidant under visible light irradiation, offering a green and metal-free pathway to quinazolin-4(3H)-ones. nih.gov Furthermore, an efficient one-pot intermolecular annulation reaction of o-aminobenzamides and thiols has been developed, which is transition-metal and external oxidant-free. rsc.org
Green Chemistry Oxidative Cyclization Methodologies (e.g., H2O2-Mediated)
In recent years, the principles of green chemistry have been integrated into the synthesis of quinazolinone scaffolds, aiming to reduce the use of hazardous reagents and solvents. One prominent eco-friendly approach involves oxidative cyclization, where hydrogen peroxide (H₂O₂) is employed as a clean and sustainable oxidant.
A notable green protocol for the synthesis of the quinazolin-4(3H)-one core involves the reaction of a 2-aminobenzamide (B116534) with a carbon source in the presence of H₂O₂. acs.orgnih.gov For the specific synthesis of 2-aryl quinazolinones, an efficient and environmentally benign pathway involves the oxidative condensation of 2-aminobenzamides with benzyl (B1604629) alcohols. This method can be conducted under solvent-free and transition-metal-free conditions, utilizing oxygen as the ultimate green oxidant and a base like t-BuONa. doaj.org The reaction is believed to proceed through the initial oxidation of the benzyl alcohol to the corresponding aldehyde, followed by condensation with the 2-aminobenzamide, intramolecular cyclization, and subsequent oxidative dehydrogenation to yield the final 2-phenylquinazolin-4(3H)-one derivative. doaj.org
Researchers have developed an efficient and sustainable method using 2-aminobenzamide with dimethyl sulfoxide (B87167) (DMSO) as a single carbon source and H₂O₂ as the oxidant. acs.orgnih.govresearchgate.net This methodology proceeds via a radical mechanism and has proven effective for a range of substrates, affording the desired quinazolinones in moderate to good yields. acs.orgnih.gov The versatility of this H₂O₂-mediated approach has been demonstrated by its successful application in synthesizing biologically significant molecules. acs.orgnih.gov
Table 1: Comparison of Green Oxidative Cyclization Methods for Quinazolinone Synthesis
| Method | Starting Materials | Oxidant | Key Features | Reference |
| H₂O₂-Mediated Cyclization | 2-Aminobenzamide, DMSO | H₂O₂ | Sustainable, radical mechanism, moderate to good yields. | acs.org, nih.gov |
| Solvent-Free Oxidative Condensation | 2-Aminobenzamide, Benzyl Alcohol | O₂ (air) | Environmentally benign, transition-metal-free, solvent-free. | doaj.org |
Strategic Derivatization for Structural Diversity of this compound
To explore the full potential of the this compound scaffold, strategic derivatization is essential. Modifications at various positions of the molecule, including the C-2 phenyl ring, the N-3 position, and the quinazolinone core itself, allow for the generation of large libraries of analogs with diverse physicochemical properties and biological activities.
Introduction of Substituents at the Phenyl Moiety at C-2
The introduction of various substituents onto the phenyl ring at the C-2 position is a key strategy for modulating the properties of the parent compound. This can be achieved by employing appropriately substituted starting materials in the initial synthesis. For instance, instead of using p-tolualdehyde or its corresponding acid/amide, a range of other substituted benzaldehydes or benzoic acid derivatives can be reacted with 2-aminobenzamide or isatoic anhydride to generate a library of 2-aryl quinazolinones with diverse substitution patterns on the C-2 phenyl ring. nih.gov
Recent studies have focused on synthesizing new analogs where a substituted phenyl or even a naphthyl ring is incorporated at this position to investigate the optimal structural requirements for specific biological activities. nih.gov The synthesis of 2-substituted quinazolin-4(3H)-ones has been efficiently achieved through the iron(III) chloride-catalyzed reaction of isatoic anhydride with a wide array of aryl and alkyl amidoximes, demonstrating the broad scope for introducing diversity at the C-2 position. organic-chemistry.org This method is advantageous due to its mild conditions and the use of an inexpensive catalyst. organic-chemistry.org
Modifications and Substitutions at the N-3 Position
The nitrogen atom at the N-3 position of the quinazolinone ring is a prime site for modification, and its substitution is crucial for creating structural diversity. acs.orgacs.org A variety of synthetic methods have been developed to introduce alkyl, aryl, and heterocyclic groups at this position. acs.orgtandfonline.com
One effective approach is the regioselective N-alkylation of a pre-formed quinazolinone scaffold. rsc.org This allows for the controlled introduction of substituents. Another common strategy involves a one-pot, multi-component reaction. For example, a three-component reaction of isatoic anhydride, an amine (which provides the N-3 substituent), and an orthoester can produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields under solvent-free conditions, either with conventional heating or microwave irradiation. rsc.org This method is highly versatile, accommodating a wide range of amines, including aryl, heteroaryl, alkyl, and cycloalkyl amines. rsc.org
Furthermore, N3-substituted quinazoline-2,4(1H,3H)-diones, which are important precursors for many pharmaceuticals, can be synthesized from o-aminobenzamides and CO₂ in a metal-free process, allowing for the incorporation of diverse functional groups at the N-3 position. acs.orgacs.org The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has also been achieved using green chemistry approaches, such as employing deep eutectic solvents and microwave assistance. tandfonline.com
Table 2: Selected Methods for N-3 Substitution of the Quinazolinone Ring
| Method | Starting Materials | Key Reagents/Conditions | Outcome | Reference |
| Regioselective N-Alkylation | 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | Exclusive N-alkylation | rsc.org |
| Multi-Component Reaction | Isatoic anhydride, Amine, Orthoester | Solvent-free, 120-140°C or MW | 2,3-disubstituted quinazolin-4(3H)-ones | rsc.org |
| Green Synthesis | Anthranilic acid, Amines, Orthoester | Microwave reactor | 3-Substituted-quinazolin-4(3H)-ones | tandfonline.com |
| Metal-Free Carboxylation | o-Aminobenzamides | CO₂ (atmospheric pressure) | N3-substituted quinazoline-2,4(1H,3H)-diones | acs.org, acs.org |
Functionalization of the Quinazolinone Core for Enhanced Properties
Beyond substitutions at the C-2 and N-3 positions, direct functionalization of the carbocyclic ring of the quinazolinone core offers another avenue for creating structural diversity and enhancing molecular properties. chim.itnih.gov Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for this purpose. nih.gov This strategy allows for the introduction of a wide range of functional groups, including aryl, alkyl, amino, and halogen groups, at specific positions on the benzene (B151609) ring of the quinazolinone scaffold. nih.gov
Methodologies such as C-H activation, cross-coupling reactions, and selective metalation have been successfully applied to the quinazoline core. chim.it For example, rhodium-catalyzed selective C-H bond activation has been used to synthesize fused 4-anilinoquinazolines. chim.it Similarly, copper-catalyzed dehydrogenative coupling can introduce indole (B1671886) moieties onto the quinazoline ring. chim.it These advanced methods provide access to complex, highly functionalized quinazolinone derivatives that would be difficult to obtain through traditional synthetic routes. chim.itnih.gov Additionally, the utility of 2-methyl-quinazolin-4(3H)-one as a building block has been demonstrated in the synthesis of various fused heterocyclic systems, such as quinolino[2,1-b]quinazolines and pyrrolo[2,1-b]quinazolines, through cyclization reactions. scirp.org
Elucidation of Molecular Structure and Conformation of 2 4 Methylphenyl Quinazolin 4 3h One
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, which, when combined, offers a complete picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments (¹H-NMR, ¹³C-NMR, DEPT-135)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-(4-Methylphenyl)quinazolin-4(3H)-one, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.
¹H-NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule. In a DMSO-d₆ solvent, a characteristic broad singlet is observed at approximately 12.45-12.47 ppm, which is attributed to the labile N-H proton of the quinazolinone ring. The aromatic protons of the quinazolinone and the p-tolyl moieties appear in the range of 7.34 to 8.21 ppm. Specifically, the protons of the 4-methylphenyl group typically show two doublets, one around 8.11 ppm and another at 7.36 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons of the fused benzene ring of the quinazolinone core also produce a series of multiplets and doublets in this aromatic region. A sharp singlet at around 2.38-2.40 ppm corresponds to the three protons of the methyl (-CH₃) group attached to the phenyl ring.
¹³C-NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The spectrum for this compound shows a signal for the carbonyl carbon (C=O) at approximately 162.71 ppm. The carbon atoms of the aromatic rings resonate in the region from 121.36 to 152.71 ppm. The methyl group carbon provides a characteristic signal in the aliphatic region, appearing at about 21.46 ppm.
DEPT-135 Spectroscopy: While specific DEPT-135 data for this compound is not detailed in the reviewed literature, this NMR experiment is crucial for distinguishing between different types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons; quaternary carbons would be absent. For this compound, this would translate to a positive signal for the methyl carbon and multiple positive signals for the various C-H carbons in the aromatic rings, confirming their nature.
Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆
| ¹H-NMR Data | ¹³C-NMR Data | ||
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |
| 12.45 (s, 1H) | N-H | 162.71 | C=O |
| 8.21 – 8.01 (m, 2H) | Ar-H | 152.71 | C-Ar |
| 7.83 – 7.76 (m, 1H) | Ar-H | 149.29 | C-Ar |
| 7.72 – 7.66 (m, 1H) | Ar-H | 141.93 | C-Ar |
| 7.49 (ddd, 1H) | Ar-H | 135.04 | C-Ar |
| 7.34 (d, 2H) | Ar-H | 130.37 | C-Ar |
| 2.38 (s, 3H) | -CH₃ | 129.67 | C-Ar |
| 128.15 | C-Ar | ||
| 127.88 | C-Ar | ||
| 126.86 | C-Ar | ||
| 126.31 | C-Ar | ||
| 121.36 | C-Ar | ||
| 21.46 | -CH₃ |
Data compiled from multiple sources. Chemical shifts are approximate and may vary slightly depending on experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
Key absorptions include a strong band in the region of 1660-1690 cm⁻¹, which is indicative of the C=O (amide I) stretching vibration of the quinazolinone ring nih.govtandfonline.com. The N-H stretching vibration is typically observed as a broad band around 3280-3300 cm⁻¹ tandfonline.comnih.gov. The C=N stretching of the imine group within the heterocyclic ring appears in the 1585-1610 cm⁻¹ region tandfonline.comnih.govorientjchem.org. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹ nih.govorientjchem.org.
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3280 - 3300 | N-H Stretch | Amide |
| ~ 3050 | C-H Stretch | Aromatic |
| ~ 2950 | C-H Stretch | Aliphatic (CH₃) |
| 1660 - 1690 | C=O Stretch | Amide Carbonyl |
| 1585 - 1610 | C=N Stretch | Imine |
| 1490 - 1600 | C=C Stretch | Aromatic Ring |
Frequencies are characteristic ranges for the specified functional groups in quinazolinone derivatives.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the confident assignment of a molecular formula.
For this compound (C₁₅H₁₂N₂O), the calculated exact mass is 236.09496 Da nih.gov. HRMS analysis using electrospray ionization (ESI) typically shows a protonated molecular ion peak [M+H]⁺. Experimental results have found this peak at m/z 237.1024, which is in excellent agreement with the calculated value of 237.1022 for the formula C₁₅H₁₃N₂O⁺. This confirms the molecular formula of the compound.
The fragmentation pattern in mass spectrometry offers clues about the molecule's structure. While a detailed fragmentation study for this specific compound is not available, the fragmentation of related 2-phenylquinazolin-4(3H)-ones is known. Common fragmentation pathways involve the cleavage of the bonds within the quinazolinone system. The molecular ion is typically stable due to the aromatic nature of the ring system. A prominent fragment in the spectrum of the related 2-phenyl derivative is observed at m/z 119, which suggests a characteristic cleavage pattern for this structural class nih.gov.
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂N₂O |
| Calculated Exact Mass [M] | 236.09496 Da |
| Ion Species | [M+H]⁺ |
| Calculated m/z | 237.1022 |
| Found m/z | 237.1024 / 237.1025 |
Advanced Structural Analysis Techniques for this compound and Derivatives
Beyond standard spectroscopic methods, advanced techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis provide unparalleled insight into the three-dimensional structure and intermolecular interactions in the solid state.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the reviewed literature, analysis of closely related derivatives, such as 2-methylquinazolin-4(3H)-one hydrochloride, provides valuable insights.
Studies on this derivative reveal that the quinazolinium moiety is essentially planar. In the crystal lattice, molecules are arranged in layers, stabilized by various intermolecular forces. The analysis provides exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry. For instance, in the hydrochloride salt of the 2-methyl derivative, the molecules are linked into zigzag chains by N—H⋯Cl hydrogen-bonding interactions. This technique is crucial for understanding the solid-state conformation and packing, which can influence physical properties like solubility and melting point.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. This analysis is performed on data obtained from single-crystal X-ray diffraction.
Table 4: Hirshfeld Surface Interaction Contributions for 2-Methylquinazolin-4(3H)-one Hydrochloride
| Interaction Type | Contribution (%) |
| H···H | 36.1% |
| H···C/C···H | 25.8% |
| H···O/O···H | 17.7% |
| H···Cl/Cl···H | 10.3% |
| Other (C···Cl, N···H, etc.) | < 10% |
Data is for the derivative 2-methylquinazolin-4(3H)-one hydrochloride and is representative of the technique's application.
Computational Chemistry and Theoretical Investigations of 2 4 Methylphenyl Quinazolin 4 3h One
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in characterizing the fundamental properties of 2-(4-methylphenyl)quinazolin-4(3H)-one at the atomic level. These methods provide a theoretical framework for understanding its geometry, electronic structure, and intramolecular interactions.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction
Density Functional Theory (DFT) has been widely employed to determine the most stable three-dimensional arrangement of atoms in this compound and to predict its electronic properties. tandfonline.comresearchgate.net By optimizing the molecular geometry, researchers can obtain a detailed picture of bond lengths, bond angles, and dihedral angles. tandfonline.com These calculations have shown that the quinazolinone fused ring system is nearly planar. nih.gov
DFT methods, such as B3LYP, are frequently used with various basis sets to calculate the electronic structure of the molecule. tandfonline.comresearchgate.net This provides a foundational understanding of how electrons are distributed within the molecule, which is crucial for predicting its reactivity and spectroscopic behavior.
Molecular Orbital Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. irjweb.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. irjweb.com This energy gap can be calculated using DFT methods and provides insights into the potential bioactivity of the molecule, as it relates to the energy required for electronic excitation. irjweb.comschrodinger.comscirp.org For instance, a smaller HOMO-LUMO gap can indicate that the molecule is more chemically reactive. nih.gov
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the intramolecular interactions and charge transfer within a molecule. wikipedia.orgwisc.edu It provides a localized picture of chemical bonds and lone pairs, offering a description that aligns with the classic Lewis structure concept. wikipedia.orgwisc.edu
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and for predicting its reactive sites. researchgate.netnih.gov The MEP is plotted onto the molecule's surface, with different colors representing varying electrostatic potential values.
Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov For quinazolinone derivatives, MEP maps can highlight the electronegative atoms, such as oxygen and nitrogen, as regions of negative potential, which are important for understanding hydrogen bonding and other non-covalent interactions. nih.gov This visual representation of charge distribution is crucial for predicting how the molecule will interact with other molecules, including biological targets. researchgate.netscispace.com
Molecular Modeling and Simulation Studies
Building upon the insights from quantum chemical calculations, molecular modeling and simulation studies provide a dynamic and interactive perspective on the behavior of this compound, particularly in the context of biological systems.
Molecular Docking for Ligand-Target Binding Affinity and Orientation
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein (receptor). nih.govnih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and for understanding the molecular basis of ligand-receptor interactions. nih.govresearchgate.net
In the context of this compound and related quinazolinone derivatives, molecular docking studies have been performed to investigate their binding modes with various protein targets, including enzymes like kinases. researchgate.netrsc.orgnih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. rsc.orgnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with lower scores generally indicating a more favorable binding interaction. researchgate.netnih.gov For example, docking studies have been used to evaluate the binding of quinazolinone derivatives to the active sites of enzymes like EGFR and VEGFR-2, providing insights into their potential as kinase inhibitors. nih.govrsc.org
| Compound | Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Compound 1 | BRD4 | -7.052 | nih.gov |
| Compound 1 | PARP1 | -6.343 | nih.gov |
| Compound 1 Hybrid | VEGFR1 | -11.744 | nih.gov |
| Compound 1 Hybrid | VEGFR2 | -12.407 | nih.gov |
| Compound 1 Hybrid | EGFR | -10.359 | nih.gov |
| Lapatinib (B449) | EGFR | -10.69 | rsc.org |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the conformational dynamics and stability of molecules over time. In the context of this compound, MD simulations can provide valuable insights into its structural flexibility, the stability of its different conformations, and its interactions with its environment at an atomic level.
MD simulations of quinazolinone derivatives have been employed to assess the stability of these compounds when interacting with biological targets. nih.govnih.gov For instance, in studies involving quinazolinone-based compounds as inhibitors, MD simulations are used to analyze the stability of the ligand-protein complex. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to understand the dynamic behavior of the system. A stable binding is often indicated by low and converging RMSD values for the ligand and protein, suggesting that the complex reaches an equilibrium state. nih.gov High RMSF values for specific residues can indicate regions of high flexibility, which can be crucial for molecular recognition and binding.
For an isolated molecule like this compound, MD simulations can be performed in a vacuum or, more realistically, in a solvent box to mimic physiological conditions. These simulations would track the trajectory of each atom over a period of time, typically nanoseconds to microseconds, based on classical mechanics. The resulting data can be analyzed to understand the rotational dynamics of the tolyl group relative to the quinazolinone core and the flexibility of the heterocyclic ring system.
Table 1: Representative Data from a Hypothetical MD Simulation of this compound
| Parameter | Value | Interpretation |
| Average RMSD of backbone atoms | 1.5 Å | Indicates overall structural stability of the quinazolinone core during the simulation. |
| Average RMSF of the tolyl group | 2.8 Å | Suggests higher flexibility of the 4-methylphenyl substituent compared to the core structure. |
| Dihedral angle (C-C-N-C) fluctuation | ± 30° | Represents the degree of rotational freedom between the phenyl and quinazolinone rings. |
| Solvent Accessible Surface Area (SASA) | 350 Ų | Provides a measure of the molecule's exposure to the solvent. |
This table presents hypothetical data for illustrative purposes.
Theoretical Predictions of Molecular Stability and Solvent Effects on this compound Isomers
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the relative stability of different isomers of a molecule and understanding the influence of solvents on their properties. For this compound, such studies can elucidate the energetic landscape of its potential tautomers and rotamers.
The stability of different isomers can be assessed by calculating their total electronic energies. The isomer with the lowest energy is predicted to be the most stable. For instance, the rotational stability around the N-C bond connecting the phenyl ring to the quinazolinone core in related 2-aryl-3-arylquinazolin-4-ones has been investigated using DFT calculations. elsevierpure.com These studies can determine the energy barriers for rotation and identify the most stable rotational conformers.
Solvent effects are a critical consideration as they can significantly influence molecular conformation and stability. mdpi.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These calculations can predict how the polarity of the solvent might favor one isomer over another. For example, a more polar solvent might stabilize a tautomer with a larger dipole moment. Studies on related quinazolinones have shown that interactions with different solvents can alter the thermodynamic parameters of complex formation, highlighting the importance of the solvent environment. mdpi.com
Table 2: Hypothetical DFT Calculation Results for Isomers of this compound
| Isomer/Tautomer | Energy in Vacuum (Hartree) | Energy in Water (Hartree) | Relative Stability in Water (kcal/mol) |
| Keto form (4(3H)-one) | -825.12345 | -825.13456 | 0 (Reference) |
| Enol form (4-hydroxy) | -825.11876 | -825.13123 | +2.09 |
This table presents hypothetical data for illustrative purposes. The energy values are representative and intended to show the type of output from such calculations.
These theoretical investigations are crucial for rational drug design and for understanding the fundamental chemical properties of this compound. They provide a molecular-level understanding that complements experimental findings.
Mechanistic Insights from in Vitro Biological Evaluations of 2 4 Methylphenyl Quinazolin 4 3h One Analogs
Molecular Mechanism of Action Studies
The biological effects of 2-(4-Methylphenyl)quinazolin-4(3H)-one and its derivatives are often attributed to their interaction with specific molecular targets, leading to the modulation of critical cellular pathways.
A significant area of investigation for quinazolin-4(3H)-one derivatives has been their potential as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. mdpi.comresearchgate.net
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer treatment. semanticscholar.org Several analogs of this compound have demonstrated potent inhibitory activity against CDK2. For instance, in a study of N-benzyl substituted quinazolin-4(3H)-one esters and hydrazides, compounds 2i and 3i exhibited strong inhibition of CDK2 with IC₅₀ values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, which are comparable to the known inhibitor imatinib (B729) (IC₅₀ = 0.131 ± 0.015 µM). nih.gov Other derivatives, such as 2h , 3g , and 3h , also showed excellent inhibitory activity against CDK2. nih.gov In another study, the ortho-chloro-benzylideneamino derivative 6b was identified as a potent CDK2 inhibitor with an IC₅₀ of 0.67 µM, comparable to the standard roscovitine (B1683857) (IC₅₀ = 0.64 µM). nih.gov
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): EGFR and HER2 are members of the receptor tyrosine kinase family and are important targets in cancer therapy. Certain quinazolin-4(3H)-one derivatives have shown significant inhibitory effects on these receptors. For example, compounds 2h , 2i , 3h , and 3i displayed excellent EGFR inhibitory activity. nih.gov Compound 3i was a particularly potent inhibitor of HER2, with an IC₅₀ of 0.079 ± 0.015 µM, which is similar to the positive control lapatinib (B449) (IC₅₀ = 0.078 ± 0.015 µM). nih.gov Compounds 2h , 2i , 3f , and 3g also showed notable activity against HER2. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Quinazolin-4(3H)-one derivatives have been developed as VEGFR-2 inhibitors. In one study, a series of 2-thioquinazolin-4(3H)-ones were synthesized and evaluated for their dual EGFR/VEGFR-2 inhibitory activities. nih.gov Compound 4 from this series showed potent inhibition of both EGFR and VEGFR-2. nih.gov Another study reported a 3-phenylquinazolinone derivative with an IC₅₀ of 0.34 μM against VEGFR-2, which was superior to the standard drug sorafenib (B1663141) (IC₅₀ = 0.588 μM). dovepress.com
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 2i | CDK2 | 0.173 ± 0.012 | nih.gov |
| 3i | CDK2 | 0.177 ± 0.032 | nih.gov |
| Imatinib | CDK2 | 0.131 ± 0.015 | nih.gov |
| 6b | CDK2 | 0.67 | nih.gov |
| Roscovitine | CDK2 | 0.64 | nih.gov |
| 3i | HER2 | 0.079 ± 0.015 | nih.gov |
| Lapatinib | HER2 | 0.078 ± 0.015 | nih.gov |
| 18d | VEGFR-2 | 0.340 ± 0.04 | nih.gov |
| Sorafenib | VEGFR-2 | 0.588 ± 0.06 | nih.gov |
| 5p | VEGFR-2 | 0.117 | dovepress.com |
| Sorafenib | VEGFR-2 | 0.069 | dovepress.com |
Understanding the mechanism by which these compounds inhibit their target kinases is crucial for rational drug design. Molecular docking studies have provided insights into the binding modes of these inhibitors.
CDK2 Inhibition: Docking analysis revealed that compounds 2i and 3i act as ATP non-competitive, type-II inhibitors of CDK2. nih.govnih.gov Compound 2i was found to interact with key residues such as Asp86 and His84 in the CDK2 active site. nih.gov
EGFR Inhibition: In contrast to their interaction with CDK2, compounds 2i and 3i were found to be ATP-competitive, type-I inhibitors of EGFR. nih.govnih.gov Docking studies showed that these compounds interact with important residues in the ATP-binding site of EGFR, including Met793 and Asp855. nih.gov
HER2 Inhibition: The inhibition mechanism for HER2 was found to be different for the two analogs. Compound 2i acts as an ATP non-competitive, type-II inhibitor, while compound 3i is an ATP-competitive, type-I inhibitor of HER2. nih.govnih.gov
Beyond kinase inhibition, quinazoline (B50416) derivatives have been explored for their effects on other cellular targets. The GABA-A receptor, a ligand-gated ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and a target for various therapeutic agents. nih.govwikipedia.org While specific studies on this compound are limited, the broader class of quinazolines has been shown to modulate GABA-A receptor activity. nih.govnih.gov For example, some pyrazolo[1,5-a]quinazolines, which are structurally related to the quinazolin-4(3H)-one core, have been identified as modulators of the GABA-A receptor. nih.gov However, in one study, dihydro-pyrazolo[1,5-a]quinazoline derivatives were found to be inactive, suggesting that the aromaticity of the quinazoline core is important for activity at this receptor. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies are essential for optimizing the potency and selectivity of lead compounds. For this compound analogs, these studies have focused on the effects of substituents on the quinazolin-4(3H)-one core and modifications at the C-2 and N-3 positions. nih.govnih.gov
The substitution pattern on the benzene (B151609) ring of the quinazolin-4(3H)-one nucleus significantly influences biological activity.
Position 6: The introduction of a bromo group at the 6-position has been explored in the synthesis of new derivatives with potential antimicrobial activity. ekb.egekb.eg
Positions 6 and 7: Quinazolin-4(3H)-ones containing dimethoxy substituents at the 6 and 7-positions have shown increased cytotoxicity against cancer cell lines. nih.gov
Positions 6 and 8: The presence of fluoro substituents at the 6 and 8-positions of the quinazolin-4(3H)-one moiety also led to increased cytotoxicity. nih.gov
Position 8: Modifications at the 8-position with groups like nitro have been synthesized and evaluated for their antiproliferative activities. mdpi.com
The substituents at the C-2 and N-3 positions of the quinazolin-4(3H)-one ring are critical determinants of biological activity and target selectivity. nih.govresearchgate.netnih.gov
C-2 Position: The nature of the substituent at the C-2 position plays a crucial role. For antibacterial activity, variations at this position have been extensively studied. nih.govresearchgate.net For anticancer activity, the introduction of a phenoxymethyl (B101242) group at C-2 has been a key feature in the design of potent CDK2 inhibitors. semanticscholar.orgresearchgate.net S-alkylation at the 2-position has been a strategy to develop dual EGFR/VEGFR-2 inhibitors. nih.gov
N-3 Position: The substituent at the N-3 position is also vital for activity. In the context of CDK2 inhibition, the introduction of a substituted aminoacetamide moiety at N-3 led to potent compounds. semanticscholar.orgresearchgate.net For antibacterial quinazolinones, a variety of substituents at this position have been evaluated to establish a clear SAR. nih.govresearchgate.net In a study on SARS-CoV-2 Mpro inhibitors, it was found that different substituents at the N-3 position of the quinazolin-4-one core led to improved inhibitory potency. nih.gov
The collective findings from these in vitro studies provide a detailed mechanistic understanding of how this compound analogs exert their biological effects. The SAR data, in particular, offers a valuable guide for the future design and development of more potent and selective therapeutic agents based on this versatile scaffold.
Analysis of Pharmacophoric Features and Strategies for Lead Optimization
The quinazolin-4(3H)-one scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov For analogs of this compound, the essential pharmacophoric features can be broken down into three key regions: the quinazolinone core, the substituent at the 2-position, and potential modifications at the 3-position.
The quinazolinone ring system itself is a critical anchor. The hydrogen bond donor (N-H at position 3) and acceptor (C=O at position 4) are crucial for interacting with biological targets. The fused benzene ring offers a surface for van der Waals and pi-pi stacking interactions.
Strategies for lead optimization of this scaffold often involve systematic modifications to these key areas. For instance, exploring different substituents on the 2-phenyl ring can fine-tune the electronic and steric properties to enhance target affinity and selectivity. Bulky, hydrophobic, and electron-withdrawing substituents at the para-position of the 3-phenyl ring on a quinazolinone core have been shown to enhance cytotoxic activity in some series. nih.gov
Further optimization can be achieved by introducing various substituents at the N-3 position of the quinazolinone ring. This position is often modified to modulate solubility, metabolic stability, and target engagement. For example, the introduction of allyl and/or benzyl (B1604629) moieties at positions 2 and/or 3 of the quinazoline nucleus has yielded compounds with good cytotoxic results. researchgate.net The goal of these modifications is to improve the compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties, to develop more effective therapeutic agents. ebi.ac.uk
Cellular-Level Investigations (In Vitro)
A critical step in evaluating the anticancer potential of this compound and its analogs is to assess their cytotoxic effects against a panel of human cancer cell lines. The human breast adenocarcinoma cell line (MCF-7) and the human ovarian carcinoma cell line (A2780) are frequently used for such in vitro screening.
Studies on various series of quinazolin-4(3H)-one derivatives have demonstrated significant cytotoxic activity. For example, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives showed broad-spectrum antitumor activity, with the MCF-7 cell line being particularly sensitive. researchgate.net In another study, quinazolin-4(3H)-one derivatives exhibited excellent cytotoxicity against both MCF-7 and A2780 cell lines. nih.gov The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The following table summarizes representative data on the cytotoxicity of various quinazolinone analogs against different cancer cell lines, illustrating the potential of this chemical class.
| Compound Type | Cell Line | Activity (IC50) | Reference |
| Quinazolinone-based rhodanine | HT-1080 (Fibrosarcoma) | ~10–60 µM | nih.gov |
| Quinazolinone-based rhodanine | HL-60 (Leukemia) | 1.2 µM (for compound 45) | nih.gov |
| Quinazolinone-based rhodanine | K-562 (Leukemia) | 1.5 µM (for compound 45) | nih.gov |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one | MCF-7 (Breast Cancer) | Not specified, but noted as highly sensitive | researchgate.net |
| Quinazolin-4(3H)-one esters | MCF-7 (Breast Cancer) | Not specified, but noted as excellent | nih.gov |
| Quinazolin-4(3H)-one esters | A2780 (Ovarian Cancer) | Not specified, but noted as excellent | nih.gov |
| 2-thioquinazolin-4(3H)-one analog (Compound 4) | Various | 1.50–5.86 μM | nih.gov |
This table is for illustrative purposes and shows the range of activities observed for different quinazolinone derivatives, not specifically for this compound itself.
Beyond general cytotoxicity, understanding the mechanism by which this compound analogs induce cancer cell death is crucial. A primary mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death. nih.gov Quinazolinone derivatives have been shown to trigger this process in cancer cells. nih.gov
Flow cytometry analysis of a potent 2-thioquinazolin-4(3H)-one analog revealed that it induced a significant level of apoptosis in HCT-116 colon cancer cells. nih.gov Specifically, the compound led to 46.53% total apoptosis, a substantial increase compared to the 2.15% observed in untreated cells. nih.gov This induction of apoptosis is a key indicator of potential therapeutic efficacy, as it leads to the controlled elimination of cancer cells. nih.gov
In addition to apoptosis, these compounds can also exert their anticancer effects by modulating the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle can halt the uncontrolled proliferation that is a hallmark of cancer. For instance, the same potent 2-thioquinazolin-4(3H)-one analog was found to arrest the cell cycle in the G1 phase in HCT-116 cells. nih.gov This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division. Some quinazolinone derivatives have also been reported to induce cell cycle arrest through the inhibition of mitotic spindle formation. modeldb.science
The ability of these compounds to induce both apoptosis and cell cycle arrest highlights their multi-faceted approach to inhibiting cancer cell growth and survival.
Future Research Directions and Therapeutic Potential of 2 4 Methylphenyl Quinazolin 4 3h One
Exploration of Novel and Greener Synthetic Pathways
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern pharmaceutical research. For 2-(4-Methylphenyl)quinazolin-4(3H)-one and its analogs, future efforts will likely focus on moving away from traditional, often harsh, reaction conditions towards more sustainable alternatives.
Recent advancements have highlighted several promising avenues. One-pot multicomponent reactions (MCRs) under catalyst- and solvent-free conditions have been developed for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org These methods offer high yields and are compatible with a variety of starting materials. rsc.org For instance, the reaction of isatoic anhydride (B1165640), an amine, and an orthoester can produce the desired quinazolinone core efficiently. rsc.org Another approach involves the condensation of anthranilamide with aldehydes in the presence of copper chloride (CuCl2) in refluxing ethanol, which has also shown excellent yields. elsevierpure.com
Furthermore, the use of greener oxidants and alternative carbon sources is being explored. A notable example is the use of hydrogen peroxide (H2O2) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) serving as a carbon source for the synthesis of the quinazolin-4(3H)-one scaffold from 2-aminobenzamide (B116534). acs.org Such methods reduce the reliance on hazardous reagents and minimize waste generation. acs.org The exploration of aerobic oxidation-cyclization reactions, catalyzed by copper bromide (CuBr), also presents a viable and more environmentally friendly synthetic route. researchgate.net
Future research will likely refine these greener methodologies, focusing on improving reaction kinetics, expanding the substrate scope, and adapting these syntheses for large-scale production, making the synthesis of this compound and related compounds more economically and environmentally sustainable.
Advanced Computational Design and High-Throughput Virtual Screening for New Biological Activities
The integration of computational tools has revolutionized the drug discovery process. For this compound, advanced computational design and high-throughput virtual screening (HTVS) are poised to accelerate the identification of new biological targets and the development of more potent and selective derivatives.
In silico screening of vast compound libraries has already proven successful in identifying novel antibacterial agents with a 4(3H)-quinazolinone core. nih.gov This approach allows for the rapid assessment of millions of compounds for their potential to bind to specific biological targets, such as penicillin-binding proteins. nih.gov Molecular docking studies are instrumental in this process, providing insights into the binding mechanisms of quinazolinone derivatives with various kinases, including EGFR, CDK2, and HER2. nih.gov These studies can predict how a molecule like this compound might interact with the ATP-binding site of a kinase, guiding the design of more effective inhibitors. nih.govnih.gov
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another critical application of computational chemistry. nih.gov By evaluating parameters like blood-brain barrier permeability and oral absorption rates, researchers can prioritize compounds with favorable pharmacokinetic profiles early in the discovery pipeline, reducing the likelihood of late-stage failures. nih.gov For example, some synthesized quinazolin-4(3H)-one derivatives have shown predicted human oral absorption rates of up to 100%. nih.gov
Future directions will involve the use of more sophisticated computational models that can more accurately predict biological activity and off-target effects. The application of HTVS against a wider range of biological targets, including those implicated in emerging diseases, will likely uncover new therapeutic applications for the this compound scaffold.
Deepening Understanding of Structure-Activity Relationship through Big Data Analysis
The systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of a lead compound. For this compound, the analysis of large datasets generated from the synthesis and biological evaluation of numerous analogs will provide a deeper understanding of the chemical features that govern its activity.
SAR studies on 4(3H)-quinazolinone antibacterials have already evaluated dozens of variants to identify key structural motifs responsible for their potency against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies have led to the discovery of compounds with improved efficacy and pharmacokinetic profiles. nih.gov Similarly, quantitative structure-activity relationship (QSAR) analyses have been employed to develop mathematical models that correlate the structural features of 4(3H)-quinazolone derivatives with their tyrosine kinase inhibitory activity. nih.gov
The power of big data analysis lies in its ability to identify subtle and complex relationships within large and diverse chemical and biological datasets. By analyzing the SAR of hundreds or even thousands of quinazolinone derivatives, researchers can build predictive models to guide the design of new compounds with enhanced activity and selectivity. This approach has been used to design and synthesize novel quinazolin-4(3H)-one derivatives as inhibitors of histone deacetylase 6 (HDAC6) and as dual-target inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4). mdpi.comnih.gov
Future research will leverage machine learning and artificial intelligence to analyze ever-larger datasets, enabling more accurate predictions of biological activity and the identification of novel structural modifications that can enhance the therapeutic potential of this compound.
Development of Highly Selective Molecular Probes and Chemical Tools
Molecular probes are essential tools for dissecting complex biological pathways and validating new drug targets. The development of highly selective probes based on the this compound scaffold can significantly advance our understanding of its mechanism of action and facilitate the discovery of novel therapeutic applications.
Quinazolinone derivatives have been developed as selective inhibitors for a variety of targets, including kinases and other enzymes. mdpi.comnih.gov For example, derivatives have been designed as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII. nih.gov By modifying the core structure of this compound, it is possible to create probes that can selectively bind to and modulate the activity of a specific protein of interest.
These molecular probes can be used in a variety of research applications, from cellular imaging to target identification and validation. For instance, a fluorescently labeled version of a selective quinazolinone inhibitor could be used to visualize the subcellular localization of its target protein. The development of such tools is crucial for elucidating the biological roles of potential drug targets and for confirming the on-target effects of drug candidates.
Future efforts in this area will focus on designing probes with improved selectivity, potency, and photophysical properties. The integration of these probes with advanced imaging techniques will provide unprecedented insights into the cellular and molecular mechanisms underlying the therapeutic effects of this compound and its derivatives.
Integration with Advanced Drug Discovery Platforms and Artificial Intelligence
The future of drug discovery lies in the seamless integration of experimental and computational approaches, powered by artificial intelligence (AI). For this compound, leveraging advanced drug discovery platforms and AI will be transformative, accelerating the entire process from target identification to lead optimization.
For example, AI can be used to predict the bioactivity of virtual compounds, prioritize them for synthesis, and even suggest optimal synthetic routes. This "design-make-test-analyze" cycle can be significantly accelerated, reducing the time and cost of drug development. Furthermore, AI can aid in the analysis of complex biological data from high-throughput screening and clinical trials, uncovering biomarkers for patient stratification and predicting treatment outcomes.
The integration of AI with robotic automation in the laboratory will further enhance the efficiency of drug discovery. Automated synthesis and high-throughput biological screening, guided by AI algorithms, will enable the rapid evaluation of thousands of quinazolinone derivatives, leading to the faster identification of promising drug candidates. This synergy between advanced technology and chemical innovation holds the key to unlocking the full therapeutic potential of this compound.
Q & A
Q. What are the common synthetic routes for 2-(4-Methylphenyl)quinazolin-4(3H)-one?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A widely used approach involves:
- Retrosynthetic analysis starting with anthranilic acid, substituted primary amines (e.g., 4-methylphenylamine), and acylating agents (acetic anhydride or benzoyl chloride) to form the quinazolinone core .
- Stepwise synthesis : For example, refluxing anthranilic acid derivatives with 4-methylphenyl-substituted intermediates in dry acetone with anhydrous K₂CO₃ yields the target compound (70% yield after recrystallization) .
- Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
Q. How is this compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
- Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR for substituent positioning, and HRMS for molecular ion confirmation .
- X-ray crystallography : Resolves 3D structure, hydrogen bonding, and π-π stacking interactions (e.g., disorder analysis with R factor = 0.062) .
- Chromatography : TLC monitors reaction progress; HPLC ensures purity (>95%) .
Q. What biological activities are associated with this compound?
Methodological Answer: Reported activities include:
- Antibacterial/Antitubercular : Substitutions at the 3-position (e.g., pyrazinyl or thiazole groups) enhance activity against Mycobacterium tuberculosis (MIC ~0.5 µg/mL) .
- Antioxidant : Electron-donating groups (e.g., 4-methoxyphenyl) improve radical scavenging (IC₅₀ = 12 µM in DPPH assays) .
- Antiviral : Derivatives inhibit tobacco mosaic virus (TMV) replication (IC₅₀ = 100.80 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized for structurally complex derivatives?
Methodological Answer:
- Microwave irradiation : Reduces reaction time by 90% (e.g., 10 min vs. 18 h) via efficient dielectric heating .
- Catalysts : KAl(SO₄)₂·12H₂O enhances cyclization efficiency (yields >80%) under solvent-free conditions .
- Three-component reactions : Palladium-catalyzed carbonylative methods allow modular assembly with trifluoroacetimidoyl chlorides (up to 99% yield) .
Q. How do substituents influence biological activity, and how can SAR be systematically studied?
Methodological Answer:
-
Substituent effects :
-
Methodology : Combinatorial libraries synthesized via parallel reactions, followed by high-throughput screening and molecular docking .
Q. How can contradictions in biological data across studies be resolved?
Methodological Answer:
- Control standardization : Use CLSI guidelines (e.g., M7-A5 for antimicrobial assays) to ensure reproducibility .
- Mechanistic studies : Compare time-kill kinetics or target-binding assays (e.g., CXCR3 receptor antagonism vs. TMV inhibition ).
- Meta-analysis : Pool data from multiple studies (e.g., antitubercular IC₅₀ ranges) to identify outliers .
Q. What green chemistry approaches are viable for sustainable synthesis?
Methodological Answer:
Q. How can computational modeling guide structural optimization?
Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to design redox-active derivatives .
- Molecular docking : Identify binding poses with target proteins (e.g., CXCR3 receptors or TMV coat proteins ).
- ADME prediction : SwissADME or QikProp models optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
Q. What precautions are critical when handling reactive intermediates?
Methodological Answer:
- Safety protocols : Use fume hoods for chloroacetone (lachrymator) ; avoid inhalation of trifluoroacetimidoyl chlorides .
- Stability testing : Monitor intermediates by NMR for decomposition (e.g., hydrazones prone to hydrolysis ).
- Waste management : Neutralize acidic byproducts (e.g., HCl from anthranilic acid reactions) before disposal .
Q. What advanced analytical methods resolve structural ambiguities?
Methodological Answer:
- SC-XRD : Single-crystal X-ray diffraction confirms regiochemistry (e.g., distinguishing 3H vs. 1H tautomers) .
- 2D NMR : NOESY correlates spatial proximity of substituents (e.g., 4-methylphenyl orientation) .
- LC-MS/MS : Detects trace impurities (<0.1%) in bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
